Tridec-12-en-2-one
Description
Overview of Aliphatic Ketones in Chemical Biology
Aliphatic ketones constitute a significant class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms within an aliphatic chain. These compounds are integral to numerous biological processes and industrial applications ncert.nic.inwikipedia.orgbritannica.com. In chemical biology, aliphatic ketones serve diverse roles, contributing to cellular signaling, metabolic pathways, and acting as signaling molecules or intermediates. Their presence in natural products often imparts characteristic aromas and flavors, making them valuable in the fragrance and food industries ncert.nic.in. Industrially, they are utilized as solvents, reagents, and building blocks for synthesizing more complex organic molecules britannica.com. Biologically, ketones can be interconverted with secondary alcohols, undergoing metabolic pathways involving reduction and conjugation for excretion inchem.org. Unlike aldehydes, ketones are generally more resistant to oxidation, requiring stronger agents to cleave carbon-carbon bonds wikipedia.org.
Significance of Tridec-12-en-2-one in Natural Product Chemistry
This compound (CAS Number: 60437-21-0) is recognized as a naturally occurring chemical compound lookchem.com. Its significance in natural product chemistry is primarily linked to its identification in plant sources, notably being reported in Litsea elliptica np-mrd.orgnih.gov. As an aliphatic ketone, it is classified as an oxygenated hydrocarbon lipid molecule np-mrd.orgnih.gov. The compound possesses a characteristic aroma described as sweet, floral, and woody, which has led to its use as an ingredient in the fragrance industry lookchem.com. Furthermore, it has been noted as a pheromone produced by insects, indicating its role in interspecies communication lookchem.com.
Historical Perspectives on the Investigation of this compound
The investigation into this compound appears to be rooted in the advancements of analytical chemistry and natural product databases. Its inclusion in databases like PubChem and LOTUS suggests its characterization and cataloging occurred in the early 21st century, with PubChem records dating back to 2006 nih.gov. The compound's identification in natural sources such as Litsea elliptica has been documented in natural product databases np-mrd.orgnih.gov. While specific historical accounts of its initial discovery are not widely detailed, its presence in scientific literature and chemical supplier catalogs indicates a growing interest in its properties and potential applications, particularly related to its olfactory characteristics and natural occurrence.
Current Research Gaps and Future Directions
While this compound is recognized for its presence in nature and its olfactory properties, several areas present opportunities for further academic inquiry. Although it is mentioned as being studied for potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer effects, detailed research findings and specific therapeutic mechanisms remain areas for exploration lookchem.com. The precise biological pathways through which it exerts these effects, if any, require further elucidation. Additionally, while identified as an insect pheromone, a comprehensive understanding of its precise role in insect communication and its ecological significance warrants deeper investigation. Future research could focus on elucidating its detailed pharmacological profile, exploring its potential as a therapeutic agent, and further investigating its ecological roles in natural systems.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C13H24O | - | lookchem.com, nih.gov |
| Molecular Weight | 196.33 | g/mol | lookchem.com, nih.gov |
| Appearance | Colorless to pale yellow clear liquid (est.) | - | thegoodscentscompany.com |
| Specific Gravity | 0.81500 - 0.82100 | @ 25.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.44100 - 1.44700 | @ 20.00 °C | thegoodscentscompany.com |
| Flash Point | 201.00 | °F (93.89 °C) | thegoodscentscompany.com |
| Solubility | Practically insoluble in water | - | np-mrd.org |
Table 2: Natural Occurrence and Applications of this compound
| Source | Type of Occurrence | Noted Characteristics/Applications | Reference |
| Litsea elliptica | Plant/Essential Oil | Identified as a constituent | np-mrd.org, nih.gov |
| Insects | Pheromone | Produced by insects | lookchem.com |
| General Plants | Natural Product/Essential Oil | Found in many plants and essential oils; imparts sweet, floral, woody aroma | lookchem.com |
Compound List
this compound
Ketones
Aliphatic ketones
Aldehydes
Secondary alcohols
Acetone
Steroids
Testosterone
Cortisone
Vanillin
Salicylaldehyde
Cinnamaldehyde
Methyl isobutyl ketone (MIBK)
Diisobutyl ketone (DIBK)
Methyl isoamyl ketone (MIAK)
Structure
3D Structure
Properties
IUPAC Name |
tridec-12-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3H,1,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCZPLKICNDOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447222 | |
| Record name | 12-TRIDECEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60437-21-0 | |
| Record name | 12-TRIDECEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Tridec 12 En 2 One
Distribution in Flora
Tridec-12-en-2-one has been documented as a component found in various plant sources and their essential oils.
Isolation from Litsea elliptica (Lauraceae)
The presence of this compound has been specifically reported in the fresh bark of Litsea elliptica (Lauraceae) thegoodscentscompany.com. Extraction from this plant yielded a steam-volatile oil containing this compound, alongside undec-10-en-2-one thegoodscentscompany.com. Essential oils from the shoots of Litsea elliptica were analyzed, identifying several compounds, though this compound was not listed as a major constituent in that specific analysis. However, the same study noted its presence in Litsea elliptica scispace.com.
Identification in Other Plant Species
Generally, this compound is described as a naturally occurring chemical compound found in many plants and essential oils lookchem.com. Related compounds, such as 1-tridecene (B165156), have been reported in Oryza sativa (rice) and Ophrys sphegodes uni.lu. Other studies have identified various compounds in essential oils from plants like Tagetes erecta and Xanthium strumarium, including terpenoids, phthalic acid derivatives, and other organic molecules, but direct identification of this compound in these specific species was not detailed in the provided search results researchgate.netcymitquimica.commdpi.comentomoljournal.com.
Presence in Fauna
The compound is known to be produced by insects and plays a role in their chemical communication.
Constituent of Insect Defense Secretions (e.g., Termite Soldiers)
While this compound is noted as being produced by insects lookchem.com, specific findings detailing its presence within insect defense secretions, such as those from termite soldiers, were not directly identified in the provided search snippets. Studies on termite defense secretions often highlight terpenes, quinones, and other compounds like (−)-β-elemene or 1-tridecene, which are involved in defense mechanisms munisentzool.orgasm.orgresearchgate.net.
Identification in Insect Pheromone Blends
This compound is recognized as a pheromone produced by insects lookchem.com. However, specific details regarding its role or identification within defined insect pheromone blends are limited in the provided search results. Related compounds, such as 2-Tridecenal, (2Z)-, have been identified as pheromone components in moths and beetles lookchem.com, and 1-tridecene has been noted as a male sex pheromone and defensive secretion component in the beetle Parastizopus transgariepinus researchgate.net. Some research mentions "2-one" as a component of the queen recognition pheromone of Solenopsis invicta, but without specifying the exact compound femaflavor.org.
Detection in Microorganisms and Other Biological Matrices
Information regarding the detection of this compound in microorganisms or other biological matrices is not directly available in the provided search results. While some studies discuss the analysis of microbial lipids and the identification of various compounds in essential oils from different plants scispace.comresearchgate.netcymitquimica.commdpi.comentomoljournal.commdpi.com, none specifically confirm the presence of this compound in microorganisms or broader biological matrices.
Biosynthetic Pathways and Metabolic Origins of Tridec 12 En 2 One
Enzymatic Mechanisms of Methylketone Biosynthesis
The biosynthesis of methyl ketones, including Tridec-12-en-2-one, is primarily mediated by a two-enzyme system, notably identified in wild tomato species (Solanum habrochaites) as Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2) nih.govoup.comresearchgate.net. These enzymes work sequentially to convert fatty acid precursors into methyl ketones.
Methylketone Synthase 2 (MKS2), typically belonging to the 4-hydroxybenzoyl-CoA thioesterase (4-HBT) family, is instrumental in the initial step of this pathway. MKS2 catalyzes the hydrolysis of 3-ketoacyl-acyl carrier proteins (3-ketoacyl-ACPs), which are intermediates generated during the de novo synthesis of fatty acids, particularly within plant plastids oup.comresearchgate.netgoogle.comnih.gov. This enzymatic action releases a free 3-keto acid oup.comgoogle.com. Subsequently, Methylketone Synthase 1 (MKS1), a member of the alpha/beta-hydrolase superfamily, acts upon the liberated 3-keto acid. MKS1 possesses a distinct decarboxylase activity, cleaving the carboxyl group from the 3-keto acid as carbon dioxide (CO2) and yielding a methyl ketone nih.govresearchgate.netnih.gov. This concerted action typically results in the formation of n-1 methyl ketones from n-carbon fatty acid precursors nih.gov. For the synthesis of this compound, a C13 methyl ketone, the pathway suggests a C14 beta-ketoacyl-ACP precursor is utilized, which is then converted to the final C13 product nih.gov. The specific unsaturation at the C12 position in this compound implies that its precursor fatty acid also contained a double bond at the corresponding position, likely Tetradec-12-enoic acid synquestlabs.com.
Table 1: Key Enzymes in Methylketone Biosynthesis
| Enzyme Name (Example) | Function | Substrate | Product | Cellular Location | Reference |
| ShMKS2 | Thioesterase | 3-ketoacyl-ACP | 3-keto acid | Plastid stroma | oup.comresearchgate.net |
| ShMKS1 | Decarboxylase | 3-keto acid | Methylketone (n-1) | Plastid stroma | nih.govresearchgate.netnih.gov |
The terminal and critical step in the biosynthesis of this compound is the decarboxylation of its immediate precursor, a 3-keto acid derived from Tetradec-12-enoyl-ACP. This reaction is specifically catalyzed by MKS1 nih.govresearchgate.netnih.gov. Following the action of MKS2, which liberates the 3-keto acid, MKS1 facilitates the enzymatic removal of the carboxyl group as CO2. This decarboxylation transforms the 3-keto acid into the final methyl ketone product, this compound nih.govnih.govresearchgate.net. Notably, MKS1 exhibits an atypical catalytic mechanism within the alpha/beta-hydrolase superfamily, functioning efficiently as a decarboxylase rather than a hydrolase nih.govnih.govresearchgate.net. This specialized activity is crucial for generating the characteristic methyl ketone structure.
Precursor Identification and Metabolic Flux Analysis
The metabolic origin of this compound is firmly rooted in the de novo synthesis of fatty acids. The most probable precursor is Tetradec-12-enoic acid (C14:1 Δ12), a fatty acid that, when processed through the MKS pathway, yields the C13 methyl ketone this compound nih.govsynquestlabs.com. This pathway is initiated in the plastids, where fatty acids are synthesized nih.gov. Studies in plants known for methylketone production, such as wild tomatoes, have indicated elevated expression of genes involved in fatty acid biosynthesis, underscoring the importance of this pathway in providing the necessary substrates nih.gov.
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to trace the flow of carbon atoms through metabolic networks, thereby elucidating the precise routes and quantifying the contribution of various pathways to the synthesis of specific compounds like this compound creative-proteomics.comnih.govmdpi.comwikipedia.org. By employing isotopically labeled precursors, such as 13C-labeled glucose or fatty acids, and analyzing the resulting labeling patterns in intermediate metabolites and the final product using methods like mass spectrometry or nuclear magnetic resonance (NMR), researchers can map metabolic pathways and identify critical control points creative-proteomics.comnih.govmdpi.comnih.gov. Such analyses are vital for understanding how fatty acid precursors are channeled into the MKS pathway for methylketone production.
Table 2: Probable Precursor and Pathway Intermediates for this compound
| Compound Name | Chemical Formula | Carbon Chain Length | Key Role in Biosynthesis | Notes | Reference |
| Tetradec-12-enoic acid | C14H26O2 | C14:1 Δ12 | Primary fatty acid precursor | Contains the unsaturation at C12, likely processed by MKS pathway | synquestlabs.com |
| Tetradec-12-enoyl-ACP | C17H32NO7PS | C14:1 Δ12 | Intermediate in fatty acid synthesis | Substrate for MKS2 | oup.comresearchgate.netnih.gov |
| 3-keto-tetradec-12-enoyl acid | C14H24O3 | C14:1 Δ12 | Intermediate in methylketone synthesis | Product of MKS2, substrate for MKS1 | oup.comresearchgate.netgoogle.com |
| This compound | C13H24O | C13:1 | Final methylketone product | Formed by decarboxylation of the 3-keto acid | rcsb.orgnih.gov |
Genetic and Transcriptomic Regulation of Biosynthetic Enzymes
The production of this compound is under direct genetic control, primarily dictated by the genes encoding the key enzymes MKS1 and MKS2 oup.comresearchgate.net. In species like Solanum habrochaites, the genes ShMKS1 and ShMKS2 are recognized as essential for methylketone biosynthesis oup.comresearchgate.net. Genetic studies have confirmed that the absence or inactivation of these genes significantly impairs or completely halts methylketone accumulation oup.com. Transcriptomic analyses, including RNA sequencing, are crucial tools for investigating gene expression patterns correlated with methylketone production umich.edunih.govfrontiersin.orgbiorxiv.org. These studies can reveal differential expression of MKS genes and other genes involved in fatty acid metabolism, providing insights into the regulatory mechanisms that govern methylketone synthesis. Understanding these regulatory networks is vital for both comprehending natural defense mechanisms in plants and for advancing biotechnological applications aimed at enhancing methylketone yields.
Comparative Biosynthesis Across Different Organisms
Methylketone biosynthesis pathways exhibit considerable diversity across different organisms. In plants, the MKS1/MKS2 system, acting on de novo fatty acid synthesis intermediates, is a well-established route for producing methylketones such as 2-undecanone, 2-tridecanone (B165437), and likely this compound, often serving as anti-herbivore compounds nih.govoup.comresearchgate.netnih.govnih.govnih.gov. While microorganisms can also produce methylketones, their biosynthetic strategies often differ, involving mechanisms such as hydrocarbon oxidation or incomplete fatty acid β-oxidation asm.orgnih.govfrontiersin.orgresearchgate.net. For instance, some bacteria synthesize methylketones through the decarboxylation of β-keto acids derived from fatty acid degradation nih.gov. Biotechnological approaches have successfully engineered microorganisms, such as Escherichia coli, to produce methylketones by heterologously expressing plant MKS genes, showcasing the conserved nature of these enzymatic activities nih.govasm.orgresearchgate.net. This comparative perspective highlights the varied evolutionary strategies for methylketone production and provides valuable insights for metabolic engineering endeavors.
Table 3: Comparative Methylketone Production Systems
| Organism Type | Methylketone Biosynthesis Pathway | Key Enzymes/Processes | Primary Function in Organism | Reference |
| Plants (e.g., Wild Tomato) | MKS1/MKS2 acting on fatty acid intermediates | MKS1 (decarboxylase), MKS2 (thioesterase) | Defense against herbivores | nih.govoup.comresearchgate.netnih.govnih.gov |
| Microorganisms (Bacteria) | Hydrocarbon oxidation, incomplete fatty acid β-oxidation, β-keto acid decarboxylation | Various oxidases, β-ketoacid decarboxylases | Varies (e.g., signaling, metabolism) | asm.orgnih.govfrontiersin.orgresearchgate.net |
| Engineered Microbes (E. coli) | Heterologous expression of plant MKS genes | MKS1, MKS2 | Biotechnological production | nih.govasm.orgresearchgate.net |
Compound List
this compound
Methylketone Synthase 1 (MKS1)
Methylketone Synthase 2 (MKS2)
Tetradec-12-enoic acid
3-ketoacyl-acyl carrier protein (3-ketoacyl-ACP)
3-keto acid
Solanum habrochaites
Solanum lycopersicum
Chemical Synthesis and Derivatization of Tridec 12 En 2 One
Total Synthesis Approaches to Tridec-12-en-2-one
The total synthesis of this compound has been achieved through several routes, with a notable emphasis on facile and efficient methods utilizing readily available starting materials.
Facile Synthetic Routes from Undecenoic Acid Derivatives
A straightforward synthesis of this compound has been reported starting from 10-undecenoic acid, a readily accessible and cost-effective precursor tandfonline.comtandfonline.com. This approach leverages the bifunctional nature of undecenoic acid derivatives to construct the desired 13-carbon chain with the terminal alkene and the ketone functionality.
The general synthetic pathway involves several key steps:
Esterification and Reduction: 10-undecenoic acid is typically converted to its methyl ester, which is then reduced to the corresponding primary alcohol, 10-undecen-1-ol, often using lithium aluminum hydride (LAH) tandfonline.com.
Halogenation: The primary alcohol is subsequently converted into an alkyl halide, such as 11-bromo-1-undecene, typically through treatment with reagents like triphenylphosphine (B44618) dibromide tandfonline.com.
Alkyne Formation: The bromide undergoes reaction with sodium acetylide, generated in situ from sodium amide in liquid ammonia, to form the terminal alkyne, 1-tridecene-12-yne tandfonline.com. This step extends the carbon chain by two carbons and introduces the crucial triple bond.
Alkyne Hydration: The final step involves the hydration of the terminal alkyne. This is commonly achieved using mercury(II) sulfate (B86663) as a catalyst in aqueous methanol (B129727) under acidic conditions (e.g., sulfuric acid) tandfonline.com. This reaction yields the desired ketone, this compound, via an enol intermediate that tautomerizes to the more stable ketone form.
Table 1: Synthesis of this compound from 10-Undecenoic Acid
| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Yield | Citation |
| 1 | 10-Undecenoic acid | Methyl esterification, then LAH reduction | 10-Undecen-1-ol | High | tandfonline.com |
| 2 | 10-Undecen-1-ol | PPh₃Br₂ in CH₂Cl₂ | 11-Bromo-1-undecene | 94% | tandfonline.com |
| 3 | 11-Bromo-1-undecene | NaNH₂ in liq. NH₃, then acetylene | 1-Tridecene-12-yne | ~90% (estimated) | tandfonline.com |
| 4 | 1-Tridecene-12-yne | HgSO₄, H₂SO₄ (cat.), aq. MeOH, 60-70°C, 5h | This compound | ~80% (estimated) | tandfonline.com |
Key Catalytic Steps (e.g., Hydration of Alkynes)
The hydration of alkynes is a pivotal catalytic transformation for the synthesis of ketones and aldehydes libretexts.orglibretexts.orgresearchgate.net. For terminal alkynes, such as 1-tridecene-12-yne, the mercury(II)-catalyzed hydration in the presence of aqueous acid (like sulfuric acid) is a well-established method that follows Markovnikov's rule libretexts.orglibretexts.org. This regioselectivity ensures that the hydroxyl group adds to the more substituted carbon of the triple bond, leading to an enol intermediate that subsequently tautomerizes to the methyl ketone.
The mechanism involves the electrophilic addition of Hg²⁺ to the alkyne, forming a vinylic cation, which is then attacked by water. Subsequent deprotonation and tautomerization yield the ketone. While Hg(II) is a classic catalyst, other metal catalysts, including gold(I) complexes and ruthenium(II) systems, have also been developed for alkyne hydration, often offering milder conditions or improved selectivity rsc.orgorganic-chemistry.org. These catalytic systems are crucial for efficiently converting alkynes into the desired carbonyl compounds.
Strategic Considerations in Stereoselective Synthesis
This compound possesses a chiral center at the C2 position due to the presence of the ketone group. Therefore, stereoselective synthesis is a consideration for obtaining enantiomerically pure forms of the compound. While direct stereoselective synthesis of this compound itself might not be extensively detailed in the provided literature, general strategies for controlling stereochemistry in ketone synthesis are applicable. These include the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic approaches, which are discussed further in the context of derivatization and transformations of related alcohols wikipedia.orgnumberanalytics.come-bookshelf.deub.edu. The synthesis of chiral precursors, such as enantiomerically enriched tridec-12-en-2-ol, followed by oxidation, is one route to stereochemically defined ketones mdpi.comresearchgate.net.
Semisynthesis and Biocatalytic Transformations
Biocatalysis offers environmentally friendly and highly selective methods for chemical transformations, including the synthesis and modification of ketones.
Enzyme-Mediated Derivatization of Related Alcohols (e.g., Tridec-12-en-2-ol)
Enzymes, particularly lipases, have been employed for the kinetic resolution of racemic tridec-12-en-2-ol, yielding enantiomerically enriched alcohol and its ester derivative mdpi.comresearchgate.net. This process is a form of semisynthesis, where a chiral center is established or resolved using enzymatic activity.
For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can catalyze the enantioselective acylation of racemic tridec-12-en-2-ol using acyl donors like vinyl acetate (B1210297) or ethyl acrylate (B77674) mdpi.comresearchgate.netrsc.org. This kinetic resolution separates the enantiomers by preferentially acylating one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus enriched. The resulting enantiomerically pure alcohol or its ester can then be used in further synthetic steps. While this process directly yields enriched alcohol, subsequent oxidation of the enantiopure alcohol could, in principle, lead to enantiomerically enriched this compound, although direct enzymatic oxidation of the alcohol to the ketone for stereochemical control of the ketone itself is less commonly cited for this specific compound.
Table 2: Lipase-Mediated Kinetic Resolution of Racemic Tridec-12-en-2-ol
| Substrate | Acyl Donor | Enzyme / Immobilization | Solvent | Conditions | Products (Enantiomeric Excess) | Citation |
| Racemic Tridec-12-en-2-ol | Vinyl acetate | Lipase (e.g., PFL) | Hexane / Diisopropyl ether | Agitated at 110 rpm, 25°C, varying times | Enriched (S)-alcohol, (R)-acetate | mdpi.comresearchgate.net |
| Racemic Tridec-12-en-2-ol | Ethyl acrylate | Novozym 435® (CAL-B) | Hydrophobic ionic liquid | Not specified | Enriched alcohol and acrylate ester | rsc.org |
Exploration of Novel Biocatalysts for Ketone Synthesis
The broader field of biocatalysis is continuously exploring novel enzymes and microbial systems for the efficient and selective synthesis of ketones. While specific reports on novel biocatalysts exclusively for this compound are limited in the provided search results, general principles apply. Enzymes like alcohol dehydrogenases (ADHs) or oxidases can catalyze the oxidation of secondary alcohols to ketones mdpi.comgeorgiasouthern.edugoogle.com. If enantiopure tridec-12-en-2-ol is available, these enzymes could be utilized for its conversion to the corresponding ketone.
Furthermore, research into whole-cell biocatalysis, using engineered microorganisms or naturally occurring strains, is advancing the synthesis of various organic compounds, including ketones, through metabolic pathways or specific enzyme activities mdpi.comgeorgiasouthern.edu. The development of robust and selective biocatalysts remains a key area for sustainable chemical synthesis.
Compound List:
this compound
10-Undecenoic acid
10-Undecen-1-ol
Methyl 10-undecenoate
11-Bromo-1-undecene
1-Tridecene-12-yne
Tridec-12-en-2-ol
Vinyl acetate
Ethyl acrylate
Synthesis of Structural Analogs and Isotopically Labeled Compounds
This compound has been employed as a key building block in the synthesis of more complex molecules, particularly in the preparation of various structural analogs. Studies have utilized this compound, often referred to as "methyl ketone C" in specific research contexts, as a starting material in cross-metathesis reactions to construct elaborate molecular architectures.
One notable area of research involves the synthesis of analogs related to piperidine (B6355638) alkaloids, such as cassine (B1210628) and spectaline. In these studies, this compound was reacted with functionalized tetrahydropyridine (B1245486) derivatives using the Hoveyda–Grubbs II catalyst. This catalytic system facilitates the formation of new carbon-carbon double bonds, thereby incorporating the this compound moiety into larger structures. For instance, the synthesis of compounds like 14-(5-hydroxy-6-methyl-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradec-12-en-2-one (referred to as analog 9e) and 14-(5-hydroxy-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradecadec-12-en-2-one (analog 9c) has been reported, where this compound served as a crucial precursor mdpi.comsemanticscholar.org. These reactions typically proceed under reflux conditions for approximately 24 hours, yielding the target analogs in good to excellent yields.
Table 1: Synthesis of Structural Analogs Utilizing this compound
| Analog Compound Name | Role of this compound | Reaction Conditions/Catalyst | Yield | Reference |
| 14-(5-hydroxy-6-methyl-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradec-12-en-2-one (9e) | Starting material | Hoveyda–Grubbs II catalyst | 66% | mdpi.comsemanticscholar.org |
| 14-(5-hydroxy-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradecadec-12-en-2-one (9c) | Starting material | Hoveyda–Grubbs II catalyst | 82% | mdpi.comsemanticscholar.org |
| 12-(5-hydroxy-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)dodec-10-en-2-one (9b) (Related analog) | Starting material | Hoveyda–Grubbs II catalyst | 68% | mdpi.comsemanticscholar.org |
Regarding the synthesis of isotopically labeled compounds, direct reports detailing the specific isotopic labeling of this compound itself are limited in the provided literature. However, the general principle of isotopic labeling is a vital tool in chemical research for mechanistic studies and metabolic tracing isotope.com. For related compounds, such as Tridec-12-en-1-ol, isotopic labeling, for example with ¹³C, has been mentioned as a synthetic possibility . The incorporation of stable isotopes like ¹³C or deuterium (B1214612) (²H) into the this compound structure would enable detailed investigations into its reaction pathways and fate in chemical or biological systems, although specific protocols for this compound are not detailed here.
Investigation of Reaction Mechanisms in this compound Synthesis
Detailed mechanistic investigations specifically focused on the synthesis of this compound are not extensively elaborated in the provided literature snippets. The preparation of this compound is often cited as being achieved through "general procedure B" mdpi.comsemanticscholar.org, but the specific steps and mechanistic rationale of this procedure are not described.
However, general synthetic strategies for the formation of -unsaturated ketones (enones), a class to which this compound belongs, are well-documented. These methods often involve the oxidation of allylic alcohols or the functionalization of alkenes. For instance, allylic oxidations of olefins to enones can be achieved through various catalytic methods, including biocatalytic approaches using enzymes like soybean lipoxygenase-1 (SBLO-1) or fungal biocatalysts, which can perform chemoselective allylic oxidation of alkenes thieme-connect.com. Metal-catalyzed oxidations, such as those employing chromium reagents, have also been utilized for allylic oxidations, although regioselectivity can sometimes be a challenge thieme-connect.comorganic-chemistry.org.
Other general pathways for enone synthesis include:
Palladium-catalyzed oxidative dehydrogenation of saturated ketones organic-chemistry.orgorganic-chemistry.org.
Visible-light photocatalysis in the presence of molecular oxygen for the conversion of trisubstituted olefins to enones organic-chemistry.orgorganic-chemistry.org.
Copper(II) salen complex catalysis with tert-butyl hydroperoxide for allylic activation organic-chemistry.org.
Ruthenium-catalyzed oxidation of allyl alcohols organic-chemistry.org.
While these methods represent established routes to enones, their direct application and specific mechanistic details for the synthesis of this compound would require further experimental investigation. The terminal alkene and the ketone functionality in this compound suggest that synthetic routes might involve Wittig reactions, aldol (B89426) condensations followed by dehydration, or oxidation of corresponding alcohols or alkenes, but specific mechanistic studies for its preparation are not detailed in the accessible literature.
Analytical Methodologies for Tridec 12 En 2 One Research
Chromatographic Techniques
Chromatographic methods are essential for separating complex mixtures and isolating individual components for further analysis. When applied to Tridec-12-en-2-one, these techniques enable its detection and quantification, often in intricate matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS allows for its separation from other components in a sample based on its volatility and affinity for the stationary phase of the GC column. Subsequently, the separated compound enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification botanyjournals.comifrafragrance.orgshimadzu.com.
The identification of this compound via GC-MS relies on comparing its retention time and mass spectrum with those of authentic standards or spectral libraries botanyjournals.comnih.gov. Quantification is achieved by measuring the peak area or intensity corresponding to this compound, often using internal standards for improved accuracy shimadzu.comijpras.com. While specific quantitative data for this compound in various matrices is context-dependent, the methodology is well-established for similar unsaturated ketones.
Table 5.1.1: General GC-MS Parameters for Volatile Organic Compound Analysis
| Parameter | Typical Setting/Description | Relevance to this compound |
| Column | Capillary column (e.g., non-polar or mid-polar stationary phase) | To achieve separation based on volatility and polarity |
| Carrier Gas | Helium (He) or Hydrogen (H₂) | For efficient analyte transport through the column |
| Injector Temp. | 250-280 °C (common range) | To ensure rapid vaporization of the analyte |
| Oven Program | Temperature gradient (e.g., starting at 50-70 °C, ramped up) | To optimize separation of compounds with varying boiling points |
| Detector | Mass Spectrometer (MS) | For detection and identification via mass spectrum |
| Ionization Energy | 70 eV (Electron Ionization - EI) | Standard for EI mass spectrometry, producing characteristic fragments |
| Mass Range Scan | 45-450 Da (common range) | To capture fragment ions for identification |
| Quantification | Peak area/height, use of internal standards | For determining the concentration of this compound |
Application of Headspace Solid-Phase Microextraction (HS-SPME) in Volatile Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique widely employed for the extraction of volatile and semi-volatile organic compounds from various matrices, including liquids and solids shimadzu.comgcms.cz. This method involves equilibrating the sample in a sealed vial, allowing volatile analytes to partition into the headspace above the sample. A SPME fiber, coated with a suitable stationary phase (e.g., Carboxen®/Polydimethylsiloxane - CAR/PDMS), is then exposed to this headspace to adsorb the volatile compounds mdpi.comcsic.es. The adsorbed analytes are subsequently thermally desorbed directly into the GC inlet for analysis.
HS-SPME is particularly advantageous for analyzing compounds like this compound due to its ability to efficiently extract volatile components with minimal sample preparation, reducing contamination and analytical errors shimadzu.com. The extraction efficiency can be influenced by factors such as temperature, extraction time, agitation, and the presence of salts (e.g., NaCl) which can enhance analyte partitioning into the headspace gcms.czmdpi.com. This technique is often coupled with GC-MS for comprehensive analysis of volatile profiles shimadzu.comcsic.esnewswise.com.
Table 5.1.2: Typical HS-SPME Conditions for Volatile Analysis
| Parameter | Typical Setting/Description | Relevance to this compound |
| SPME Fiber | CAR/PDMS (Carboxen®/Polydimethylsiloxane) or DVB/CAR/PDMS | Suitable for a broad range of volatile organic compounds |
| Headspace Temp. | 50-80 °C | To promote volatilization of analytes |
| Extraction Time | 20-60 minutes | To allow analytes to adsorb onto the fiber |
| Agitation/Shaking | Continuous shaking or stirring | To facilitate mass transfer and equilibrium |
| Sample Matrix | Aqueous or solid samples | Applicable to diverse sample types |
| Salt Addition | Optional, e.g., NaCl, to increase ionic strength | Can enhance extraction efficiency for some analytes |
| Coupled Detection | GC-MS | For separation and identification of extracted volatiles |
Advanced Multidimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) represents an advancement over conventional one-dimensional GC, offering significantly enhanced separation power for complex samples jeol.com. In GCxGC, the effluent from a first GC column is sequentially cryo-focused or modulated and then injected onto a second GC column with different chromatographic properties. This orthogonal separation mechanism allows for the resolution of co-eluting compounds that would otherwise be indistinguishable in a single-dimension system.
For the analysis of this compound, GCxGC can be particularly beneficial if it is present in a complex matrix with numerous isobaric or co-eluting compounds. The increased peak capacity and structured chromatograms generated by GCxGC, often coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRTOFMS), can lead to more confident identification and more accurate quantification, especially for trace components newswise.comjeol.com. The choice of column sets (e.g., non-polar x polar, or polar x non-polar) is critical for achieving effective separation based on different physicochemical properties.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound scielo.org.borsc.org. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide critical information about the chemical environment of hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment (indicated by chemical shifts, δ), and their neighboring protons (through spin-spin coupling, J values). For this compound, ¹H NMR would reveal signals corresponding to the methyl ketone group, the methylene (B1212753) groups along the aliphatic chain, and the vinylic protons of the terminal double bond.
¹³C NMR Spectroscopy: Identifies the number of unique carbon atoms and their chemical environments. For this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the double bond, and the various methylene and methyl carbons.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY): These advanced techniques provide information about proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), long-range carbon-proton correlations (HMBC), and through-space proton-proton proximities (NOESY). These are crucial for confirming connectivity and assigning stereochemistry, particularly around the double bond if relevant isomers exist.
The availability of NMR spectral data, as indicated by databases like PubChem nih.gov, confirms its application in characterizing this compound.
Table 5.2.1: NMR Spectroscopy Data Types for Structural Elucidation
| NMR Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Chemical shifts (δ), integration, coupling constants (J) | Identifies proton environments, number of protons, and neighboring protons; crucial for aliphatic chain and functional group identification. |
| ¹³C NMR | Chemical shifts (δ) | Identifies unique carbon atoms, including carbonyl and olefinic carbons. |
| COSY (2D) | ¹H-¹H correlations (through bonds) | Confirms connectivity between adjacent protons along the carbon chain. |
| HSQC (2D) | ¹H-¹³C direct correlations | Assigns specific proton signals to their directly bonded carbon atoms. |
| HMBC (2D) | ¹H-¹³C long-range correlations (2-3 bonds) | Establishes connectivity across quaternary carbons or between non-adjacent protons and carbons, aiding in overall structure assembly. |
| NOESY/ROESY (2D) | ¹H-¹H correlations (through space) | Used to determine spatial proximity of protons, essential for assigning relative stereochemistry, particularly around the double bond. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to several decimal places bioanalysis-zone.comwaters.comthermofisher.com. This high accuracy allows for the determination of the exact mass of a molecule, which can then be used to calculate its elemental composition. For this compound (molecular formula C₁₃H₂₄O), HRMS can provide its precise monoisotopic mass.
The ability to measure mass with high accuracy (often expressed in parts per million, ppm) is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars) bioanalysis-zone.comwaters.com. For instance, if this compound were present in a complex mixture, HRMS could help confirm its identity by matching the measured exact mass to the calculated exact mass for C₁₃H₂₄O. This technique is invaluable for confirming the identity of unknown compounds and for validating proposed structures derived from other spectroscopic methods.
Table 5.2.2: HRMS Data for this compound
| Parameter | Value / Description | Source/Reference |
| Molecular Formula | C₁₃H₂₄O | nih.govuni.lu |
| Monoisotopic Mass | 196.18271 Da | uni.lu |
| Nominal Mass | 196 | Calculated |
| Mass Accuracy | Typically within a few ppm (e.g., ±5 ppm) | waters.comthermofisher.com |
| Purpose | Elemental composition determination, compound identification, structure confirmation | bioanalysis-zone.comwaters.comthermofisher.com |
| Typical Instrumentation | Orbitrap, Q-TOF (Quadrupole Time-of-Flight) | thermofisher.comumich.edu |
Sample Preparation and Derivatization Strategies
Effective sample preparation is crucial for analyzing compounds like this compound, especially when dealing with complex matrices or low concentrations. Strategies often focus on increasing volatility and improving the response of analytical detectors.
Techniques for Enhancing Volatility and Detector Response
To improve the analytical performance of this compound, particularly in gas chromatography (GC) or GC-mass spectrometry (GC-MS) analyses, derivatization techniques are commonly employed gcms.czuliege.beweber.hucopernicus.org. These methods chemically modify the analyte to make it more volatile, thermally stable, or to introduce functional groups that enhance its interaction with specific detectors, thereby improving sensitivity and selectivity.
Derivatization Reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent for derivatizing aldehydes and ketones, forming oximes. This derivatization offers advantages such as quantitative reaction even with conjugated aliphatic aldehydes and good thermal stability of the resulting oximes, which are easily resolved by GC sigmaaldrich.com. Another common derivatization agent is O-methyloxime (MO), which has been found valuable in the GC-MS analysis of aldehydes and ketones gla.ac.uk. Pentafluoroketones have also been described as novel derivatization products for sensitive determination of fatty acids, exhibiting excellent chromatographic properties nih.gov.
Solid-Phase Microextraction (SPME) with Derivatization: SPME combined with on-fiber derivatization, such as using PFBHA, has been applied to environmental monitoring of aldehydes and ketones copernicus.orgsigmaaldrich.com. This technique allows for direct sampling and derivatization, enhancing minimum detection limits and preserving resolution uliege.becopernicus.org. Automated systems for active sampling and on-fiber derivatization coupled with GC-MS have demonstrated good accuracy and achieved limits of detection in the parts per trillion (ppt) range with time resolutions under 20 minutes for various oxygenated volatile organic compounds, including ketones copernicus.org.
Silylation: Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst, is another common derivatization strategy. This method replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility and improving chromatographic behavior or detectability weber.hucopernicus.org.
The choice of derivatization reagent and technique depends on the specific functional groups present in this compound (a ketone with an alkene) and the analytical objectives, aiming to optimize volatility and detector response gcms.czweber.hu.
Real-Time Monitoring and Online Analytical Systems
Real-time monitoring of volatile organic compounds (VOCs), including ketones, is critical for understanding dynamic chemical processes and enabling immediate decision-making rsc.orgpressac.comwaterrf.orgtofwerk.com. Online analytical systems integrate sampling, pretreatment, and analysis into a unified platform, offering higher temporal resolution compared to offline methods mdpi.com.
Proton Transfer Reaction-Mass Spectrometry (PTR-MS): PTR-MS is a widely adopted technique for real-time monitoring of VOCs rsc.orgtofwerk.com. It allows for direct, sensitive detection of compounds in ambient air with high temporal resolution. An extended volatility range PTR-MS (EVR PTR-MS) has been developed to accommodate a wider range of analytes, including long-chain ketones copernicus.org.
Gas Chromatography-Mass Spectrometry (GC-MS): While traditionally an offline technique, GC-MS can be integrated into online systems or used with rapid sampling methods. Online GC-FID/MS systems are employed for real-time analysis of VOCs mdpi.com. The development of automated active sampling coupled with GC-MS has enabled near real-time monitoring with direct sampling, reducing handling and labor time for quantifying trace atmospheric compounds copernicus.org.
Other Online Techniques: Other online methods for monitoring carbonyl compounds include Fourier Transform Infrared Spectroscopy (FTIR), tunable diode laser absorption spectroscopy (TDLAS), and various types of gas sensors mdpi.com. Portable VOC monitors utilizing interchangeable sensor heads can provide real-time surveying of VOCs for applications such as process control and leak detection aeroqual.com.
These real-time monitoring systems are essential for applications requiring continuous oversight of chemical environments, providing immediate data on the presence and concentration of compounds like this compound.
Ecological and Biological Functions of Tridec 12 En 2 One
Role in Chemical Communication (Semiochemicals)
Semiochemicals are signaling molecules used by organisms to communicate, influencing the behavior or physiology of others. uliege.be These chemical cues are fundamental to interactions both within a species (intraspecific) and between different species (interspecific). plantprotection.pl Tridec-12-en-2-one has been identified as a significant player in this chemical language, particularly in the insect world.
Pheromonal Activity and Behavioral Modulation in Insects
Pheromones are a class of semiochemicals that mediate interactions between individuals of the same species. plantprotection.pl They can be categorized based on the behavioral response they elicit, such as aggregation, alarm, or, most notably, mating.
While research on this compound is specific, the broader context of similar compounds highlights their importance. For instance, 1-tridecene (B165156) has been identified as a male-produced sex pheromone in the tenebrionid beetle, Parastizopus transgariepinus. researchgate.net This underscores the role of structurally related molecules in insect reproduction. In some insects, such as the spotted lanternfly (Lycorma delicatula), specific volatile compounds can elicit different behavioral responses between males and females, with some chemicals being attractive only to one sex. nih.gov This sex-specific attraction is a hallmark of pheromonal communication.
The use of synthetic pheromones is a key strategy in integrated pest management (IPM), where they can be used for mating disruption or to lure insects into traps. ontosight.ai This demonstrates the powerful influence these compounds have on insect behavior.
Table 1: Examples of Pheromonal Activity in Insects (Illustrative)
| Compound Class | Example Insect | Behavioral Response |
| Alkenes | Parastizopus transgariepinus | Male sex pheromone (1-tridecene) researchgate.net |
| Ketones | Spotted Lanternfly (Lycorma delicatula) | Sex-specific attraction to various volatiles nih.gov |
| Fatty Alcohols | Silkworm Moth (Bombyx mori) | Female sex pheromone (Bombykol) wikipedia.org |
This table provides illustrative examples of pheromonal functions and is not exhaustive for this compound specifically.
Interspecific Interactions in Ecosystems
Interspecific interactions, the relationships between different species, are fundamental to the structure and function of ecological communities. khanacademy.orgyoutube.comwikipedia.org These interactions can be competitive, predatory, mutualistic, or commensal. khanacademy.orgyoutube.com Semiochemicals that mediate these interactions are known as allelochemicals. plantprotection.pl
Allelochemicals can be further classified based on which species benefits from the interaction. Kairomones benefit the receiver, allomones benefit the emitter, and synomones benefit both. plantprotection.pl A single chemical can act as both a pheromone and an allelochemical depending on the context. uliege.be For example, a plant volatile may attract a specific herbivore (kairomone for the insect) while also attracting that herbivore's natural enemy (synomone for the plant and predator). wikipedia.orgnih.gov
While direct evidence for this compound's role in specific interspecific interactions is an area of ongoing research, its presence in plant volatile profiles suggests its potential involvement in such complex ecological networks. creaf.cat
Contribution to Plant Defense Mechanisms
Plants have evolved a sophisticated arsenal (B13267) of defense mechanisms against herbivores, which can be broadly categorized as direct and indirect. noveltyjournals.comjuniperpublishers.com Direct defenses, such as thorns or toxic chemicals, directly impede herbivores. nih.govmdpi.com Indirect defenses involve the recruitment of the herbivore's natural enemies. wikipedia.orgjuniperpublishers.com
Integration into Plant Volatile Organic Compound (VOC) Profiles
Volatile organic compounds (VOCs) are low-molecular-weight compounds released by plants into the atmosphere. juniperpublishers.comscielo.org.mx These compounds play a crucial role in plant communication, including attracting pollinators and defending against pests. scielo.org.mxe-jecoenv.org The profile of VOCs emitted by a plant can change in response to herbivore attack. mdpi.com
This compound has been identified as a component of the VOC profile of certain plants, such as Litsea elliptica. nih.govthegoodscentscompany.com The emission of specific VOCs can make a plant more or less attractive to insect herbivores, thus influencing host selection and feeding behavior. mdpi.com
Table 2: Plant Species in Which this compound or Related Compounds Have Been Identified
| Compound | Plant Species | Reference |
| This compound | Litsea elliptica | nih.govthegoodscentscompany.com |
| This compound | Litsea rotundifolia | thegoodscentscompany.com |
| (E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT) | Cotton (Gossypium hirsutum) | researchgate.net |
Mediating Plant-Pest Interactions
The blend of VOCs emitted by a plant can act as a chemical signature that insects use to locate host plants. mdpi.com Herbivore-induced plant volatiles (HIPVs) are released upon insect feeding and can serve multiple functions in plant defense. nih.govjuniperpublishers.com They can deter other herbivores or, more strategically, attract predators and parasitoids of the feeding insect. wikipedia.orgnih.gov
For example, when cotton plants are infested by the cotton aphid, Aphis gossypii, they release a blend of VOCs, including the related compound (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT), which can be perceived by the aphid's predators. researchgate.net While the specific role of this compound in attracting natural enemies is yet to be fully elucidated, its presence in plant emissions suggests it could be part of the complex chemical dialogue between plants and the insects that feed on them.
In some cases, herbivores have evolved to use plant defense compounds to their own advantage. For instance, some butterfly larvae sequester toxic compounds from their host plants, making themselves unpalatable to predators. wikipedia.org This highlights the co-evolutionary arms race between plants and insects.
Microbial Ecology and Interspecies Signaling
Microbial ecology studies the interactions between microorganisms and their environment. wikipedia.org Bacteria, for example, are now known to engage in complex chemical communication, both within their own species and with other species. nih.gov This communication, often referred to as quorum sensing, can regulate processes like biofilm formation and virulence. nih.govacs.org
There is growing evidence that small molecules produced by microbes can act as signals in interspecies interactions. nih.gov These signals can lead to a variety of outcomes beyond simple inhibition, including changes in development and the production of secondary metabolites. nih.gov
Recent research has pointed to the involvement of ketones, such as 2-tridecanone (B165437), in the interaction between bacteria and insects. For example, Corynebacterium sp. 2-TD, a bacterium found in the gut of the cotton bollworm (Helicoverpa armigera), can degrade 2-tridecanone, a defensive compound produced by tomato plants. This degradation helps the insect to tolerate the plant's chemical defenses. researchgate.net Furthermore, studies on Sinorhizobium meliloti have investigated 2-tridecanone as a signaling molecule that impacts its symbiotic relationship with alfalfa. scribd.com While these studies focus on a closely related ketone, they open up the possibility that this compound could also play a role in the complex chemical signaling that occurs within microbial communities and between microbes and their hosts.
Impact on Microbial Growth and Behavior
There is currently a lack of specific research data on the direct impact of isolated this compound on microbial growth and behavior. Studies have been conducted on the extracts of Litsea elliptica, the plant from which this compound is derived. Research on methanol (B129727) extracts of the plant's stem, root, and inner bark showed some slight anti-microbial effects. phcog.com Furthermore, essential oils from the roots of L. elliptica have demonstrated significant antifungal activities. nih.gov
Influence on Soil Microbiome Dynamicsresearchgate.net
An extensive search of scientific databases yields no studies concerning the influence of this compound on soil microbiome dynamics. The interactions between plant-derived secondary metabolites and soil microbial communities are a complex and active area of research. These interactions can influence nutrient cycling, soil structure, and plant health. plos.org However, the specific effects of this compound when introduced into a soil environment have not been investigated. Therefore, there is no available data on how it might alter the composition, diversity, or functional activities of soil bacteria and fungi.
Environmental Fate and Biotransformation in Ecological Systems
The environmental fate and biotransformation pathways of this compound in ecological systems have not been documented in the available literature. Biotransformation is the process by which living organisms modify chemical compounds, affecting their persistence, toxicity, and mobility in the environment. nih.gov While general pathways for the biodegradation of chemical compounds in soil and water are understood, specific studies on this compound are absent. There is no information regarding its persistence in soil or aquatic environments, its potential for bioaccumulation, or the specific microbial enzymes that might be involved in its degradation.
Computational and Theoretical Studies of Tridec 12 En 2 One
Cheminformatics and Database Mining
Prediction of Biological Activity Profiles
The biological activity of a novel or understudied compound can be predicted using a variety of computational tools that analyze its structure and compare it to vast databases of compounds with known activities. actamedica.org Methods like Quantitative Structure-Activity Relationship (QSAR), similarity searching, and target prediction algorithms (such as SwissTargetPrediction or PASS) are employed to generate a probable bioactivity spectrum. nih.govactamedica.org These predictions are based on the principle that structurally similar molecules often exhibit similar biological or toxicological properties. researchgate.net
For Tridec-12-en-2-one, its key structural features—a long aliphatic chain, a terminal double bond, and a ketone group at the second position—are used to calculate physicochemical and topological descriptors. These descriptors are then used by predictive models. Given its classification as an unsaturated ketone, a class known for a wide range of biological effects including antimicrobial and enzyme inhibition, a hypothetical activity profile can be generated. nih.govtandfonline.com For instance, in silico tools might predict interactions with enzymes involved in lipid metabolism or signaling pathways due to its structural resemblance to fatty acids. hmdb.ca
A speculative biological activity profile for this compound, based on computational prediction methods, is presented below.
| Predicted Biological Activity | Prediction Method Basis | Potential Mechanism of Action |
|---|---|---|
| Enzyme Inhibitor | Structural similarity to enzyme substrates (e.g., lipids) | Competitive or non-competitive binding to active sites of enzymes like lipases or cyclooxygenases. |
| Antimicrobial (Antibacterial/Antifungal) | Presence of a long lipid chain and a reactive ketone group. | Disruption of microbial cell membranes or inhibition of essential metabolic enzymes. tandfonline.com |
| GPCR Ligand | Similarity to endogenous lipid signaling molecules. | Binding to G-protein coupled receptors involved in inflammation or metabolic regulation. nih.gov |
| Kinase Inhibitor | General screening algorithms identifying potential ATP-competitive binding motifs. | Interaction with the ATP-binding pocket of various protein kinases. nih.gov |
Network Analysis in Metabolic Reconstruction
Genome-scale metabolic reconstructions are comprehensive maps of all known metabolic reactions within a cell or organism, built from genomic and biochemical data. researchgate.net These network models allow for the simulation of metabolic fluxes and the prediction of how an organism might respond to genetic or environmental changes. Network analysis can be used to understand the potential role of a specific compound by examining its connectivity within these reconstructed pathways.
This compound is not a central metabolite in primary metabolism. However, based on its chemical structure, it can be classified as a lipid, specifically a fatty acyl. nih.gov In the context of a metabolic network, it could be integrated as an exogenous compound or a product of secondary metabolism. Network analysis would explore its potential transformations:
Reduction: The ketone group could be reduced to a hydroxyl group, forming Tridec-12-en-2-ol, a reaction catalyzed by dehydrogenase enzymes.
Oxidation/Degradation: The aliphatic chain could potentially be a substrate for beta-oxidation, a core process in fatty acid metabolism, after appropriate activation (e.g., conversion to a thioester). researchgate.net
Conjugation: It could be conjugated with other molecules (e.g., glucuronic acid) as part of a detoxification pathway.
The table below illustrates the hypothetical integration of this compound into metabolic pathways.
| Potential Metabolic Process | Enzyme Class Involved | Resulting Product/Fate | Significance in Network |
|---|---|---|---|
| Ketone Reduction | Dehydrogenases/Reductases | Tridec-12-en-2-ol | Interconversion of metabolic states. |
| Beta-Oxidation | Acyl-CoA Synthetases, Dehydrogenases, Hydratases, Thiolases | Acetyl-CoA and other acyl-CoA intermediates | Entry into central carbon metabolism for energy production. |
| Double Bond Reduction | Ene-reductases | Tridecan-2-one (Saturated Ketone) | Modification of saturation state, altering physical properties. |
| Phase II Conjugation | Transferases (e.g., UGTs) | Glucuronide or sulfate (B86663) conjugates | Detoxification and excretion from the organism. |
Structure-Activity Relationship (SAR) Prediction Using Computational Models
Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. researchgate.net Computational QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their measured activities. nih.gov These models can then predict the activity of new or untested compounds and guide the design of more potent or selective molecules.
For this compound, a QSAR study would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Molecular connectivity and shape indices.
Geometric Descriptors: Molecular surface area, volume.
Physicochemical Descriptors: LogP (hydrophobicity), polarizability, hydrogen bond donors/acceptors. nih.gov
A hypothetical SAR analysis for this compound could explore how systematic structural modifications affect a predicted biological endpoint, such as enzyme inhibition. nih.gov The presence of the unsaturated ketone moiety is often crucial for activity in related compounds. researchgate.net
The table below illustrates a predictive SAR for this compound, showing how changes in its structure might influence key descriptors and a hypothetical activity.
| Structural Modification | Change in Key Descriptor(s) | Predicted Impact on Activity (Hypothetical) |
|---|---|---|
| Saturation of double bond (to Tridecan-2-one) | Decreased rigidity; loss of π-electrons. | May decrease or alter binding affinity if the double bond is involved in target interaction. |
| Increase chain length (e.g., to Pentadec-14-en-2-one) | Increased molecular weight and hydrophobicity (LogP). | Could increase membrane interaction but potentially decrease solubility and bioavailability. |
| Move ketone to C-3 (Tridec-12-en-3-one) | Altered charge distribution and steric hindrance around the carbonyl group. | Likely to significantly change binding mode and specificity. |
| Add a hydroxyl group | Increased polarity; addition of a hydrogen bond donor. | May increase solubility and introduce new specific interactions with a target protein. |
Future Research Perspectives and Potential Applications in Chemical Ecology
Discovery of Novel Biological Sources and Analogues
The exploration for new natural occurrences of Tridec-12-en-2-one and its structural analogues is a critical first step in broadening our understanding of its ecological significance. To date, this compound has been identified as a minor constituent of the steam volatile oil extracted from the bark of the Litsea elliptica tree, a plant recognized for its resistance to termites. tandfonline.com Additionally, it has been reported as a component of the defense secretions in termite soldiers of the Rhinotermitidae family. tandfonline.com These initial findings provide a strong foundation for a more extensive search across diverse biological taxa.
Future research should systematically investigate a wider range of plant species, particularly those known for their insect-repellent properties or those belonging to families related to Litsea. Furthermore, a comprehensive screening of insect species, especially within the Isoptera order (termites) and other social insects, could reveal new sources and potentially shed light on the evolutionary conservation of this compound as a semiochemical.
The identification of structural analogues of this compound is equally important. Variations in the length of the carbon chain, the position of the double bond, and the presence of additional functional groups can significantly alter the biological activity of a molecule. The discovery of such analogues would provide valuable insights into structure-activity relationships and could lead to the identification of compounds with enhanced or more specific biological effects.
Table 1: Known Biological Sources of this compound
| Biological Source | Family/Order | Known Function |
| Litsea elliptica (Bark) | Lauraceae | Termite resistance |
| Termite Soldiers | Rhinotermitidae (Isoptera) | Defense secretion |
Elucidation of Uncharted Biosynthetic Pathways
Understanding how organisms synthesize this compound is fundamental to harnessing its potential. While the general biosynthetic pathways of methyl ketones are believed to involve the decarboxylation of β-keto acids derived from fatty acid metabolism, the specific enzymes and regulatory mechanisms involved in the production of an unsaturated, long-chain ketone like this compound are yet to be elucidated.
Future research should focus on identifying the key enzymes, such as specific fatty acid desaturases and decarboxylases, that are responsible for the formation of the double bond at the 12th position and the subsequent conversion to a ketone. Isotopic labeling studies, coupled with transcriptomic and proteomic analyses of the tissues producing this compound (e.g., the bark of Litsea elliptica or the defensive glands of termites), could pinpoint the genes and proteins involved in its biosynthesis. Unraveling these pathways could pave the way for the biotechnological production of this compound, offering a sustainable alternative to chemical synthesis.
Advanced Methodologies for In Situ Analysis in Complex Environments
To fully comprehend the ecological role of this compound, it is crucial to study its emission and perception in real-time and within complex natural environments. Traditional methods of volatile collection and analysis, while valuable, often lack the temporal and spatial resolution needed to capture the dynamic nature of chemical communication.
The development and application of advanced in situ analytical techniques are therefore paramount. Techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) and solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offer the potential for real-time monitoring of volatile emissions from plants and insects. Furthermore, the development of biosensors, potentially based on insect olfactory receptors, could provide highly sensitive and specific detection of this compound in the field. These advanced methodologies will be instrumental in studying the precise timing and context of its release and its diffusion in the environment, providing a more accurate picture of its role in mediating ecological interactions.
Development of Ecologically Sound Pest Management Strategies Based on this compound
The identification of this compound in termite-resistant plants and as an insect defense compound strongly suggests its potential for use in pest management. tandfonline.com As a naturally occurring semiochemical, it offers the promise of a more environmentally benign alternative to synthetic pesticides.
Future research should focus on several key areas to develop effective pest management strategies:
Behavioral Assays: Rigorous behavioral experiments are needed to determine the precise effect of this compound on target pests. Does it act as a repellent, an attractant, an anti-feedant, or does it disrupt mating behavior? Understanding these behavioral responses is crucial for designing effective control strategies.
Formulation and Delivery: Developing stable and effective formulations for the controlled release of this compound is essential for its practical application in the field. This could involve encapsulation technologies or the use of slow-release dispensers.
Integration with Other Strategies: this compound-based strategies are likely to be most effective when integrated with other pest management tactics, such as biological control and habitat manipulation, as part of a comprehensive Integrated Pest Management (IPM) program.
The exploration of its potential as a repellent for termites and other wood-destroying insects, given its source in Litsea elliptica, is a particularly promising avenue for research.
Integration of Omics Technologies for Holistic Understanding
A holistic understanding of the role of this compound in chemical ecology can be achieved through the integration of various "omics" technologies.
Genomics: Sequencing the genomes of organisms that produce this compound can help identify the genes responsible for its biosynthesis and the evolution of these pathways.
Transcriptomics: Analyzing the expression of genes in response to ecological cues (e.g., herbivory, presence of predators) can reveal the regulatory networks that control the production of this compound.
Proteomics: Identifying the proteins involved in the biosynthesis, transport, and perception of this compound will provide a deeper understanding of the molecular mechanisms underlying its ecological function.
Metabolomics: Studying the complete metabolic profile of an organism can help to understand how the production of this compound is integrated with other metabolic pathways and how it is influenced by environmental factors.
By combining these powerful technologies, researchers can build a comprehensive picture of the genetic, molecular, and biochemical basis of this compound's role in the intricate web of life. This integrated approach will be essential for unlocking its full potential in both fundamental ecological research and the development of sustainable applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Tridec-12-en-2-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of corresponding alcohols. Optimize purity via fractional distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Key Characterization Data :
| Technique | Expected Peaks/Data |
|---|---|
| ¹H NMR | δ 0.88 (t, 3H, terminal CH₃), δ 2.14 (s, 3H, ketone CH₃), δ 5.35 (m, 2H, alkene protons) |
| IR | ~1715 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch) |
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically evaluated?
- Methodological Answer : Assess solubility in polar/nonpolar solvents via shake-flask method (e.g., water, ethanol, hexane). Evaluate thermal stability using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Monitor photostability under UV light (λ = 254 nm) with periodic HPLC analysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
Replicate experiments under standardized conditions (solvent, temperature, instrument calibration).
Cross-validate using complementary techniques (e.g., compare ¹³C NMR with DEPT-135 for carbon assignment).
Employ computational chemistry (DFT simulations) to predict spectral profiles and identify anomalies .
- Example Contradiction : Discrepancies in alkene proton chemical shifts (δ 5.35 vs. δ 5.42 in literature) may arise from solvent polarity or stereoelectronic effects.
Q. How can the reaction mechanisms involving this compound in catalytic hydrogenation be elucidated?
- Methodological Answer :
- Use deuterium labeling to track hydrogenation sites (e.g., D₂ gas and GC-MS analysis).
- Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps.
- Analyze intermediates via in-situ FTIR or cryogenic trapping coupled with NMR .
Q. What statistical approaches are suitable for analyzing bioactivity data of this compound derivatives?
- Methodological Answer :
- Apply multivariate analysis (PCA or PLS-DA) to correlate structural features (e.g., substituent electronegativity) with activity.
- Use ANOVA to assess dose-response relationships, followed by post-hoc tests (Tukey’s HSD) for pairwise comparisons.
- Validate models via cross-validation and external datasets to avoid overfitting .
Data Interpretation & Reproducibility
Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer :
- Publish detailed protocols (e.g., reaction time, catalyst loading, purification thresholds).
- Share raw spectral data (e.g., NMR FID files) in open-access repositories.
- Use reference standards (e.g., certified samples from NIST) for instrument calibration .
Q. What are the best practices for addressing conflicting bioassay results in studies of this compound?
- Methodological Answer :
- Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line variability, assay conditions).
- Design blinded, multi-center studies to minimize bias.
- Apply sensitivity analysis to quantify the impact of experimental parameters on outcomes .
Theoretical & Computational Research
Q. How can molecular docking studies be optimized to predict this compound’s interactions with biological targets?
- Methodological Answer :
- Use flexible docking algorithms (e.g., AutoDock Vina) to account for ligand conformational changes.
- Validate force fields (e.g., CHARMM36) against experimental binding affinities.
- Incorporate solvent effects via explicit water models or implicit PBSA/GBSA methods .
Ethical & Reporting Standards
Q. What ethical considerations apply to toxicity testing of this compound in model organisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
